(R)-Modafinil-d10 Carboxylate
Description
Properties
CAS No. |
1217853-95-6 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
284.395 |
IUPAC Name |
2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
QARQPIWTMBRJFX-PKABRSRBSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Synonyms |
2-[(R)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; _x000B_(R)-(-)-Modafinil Acid-d10; |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Modafinil Metabolites
Methodologies for Deuterium (B1214612) Incorporation into Organic Molecules
The foundation for synthesizing (R)-Modafinil-d10 Carboxylate lies in established methods for incorporating deuterium into organic scaffolds. These techniques range from simple exchange reactions to complex, highly selective catalytic processes.
Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process can be uncatalyzed for labile protons, such as those on hydroxyl or amine groups, when a deuterium source like deuterium oxide (D₂O) is present. wikipedia.org However, for non-labile C-H bonds, as found on aromatic rings, catalysts are necessary.
Catalytic Methods for H-D Exchange:
Acid/Base Catalysis : These reactions often rely on the formation of enolates or other stabilized intermediates, making them suitable for hydrogens alpha to carbonyl groups. wikipedia.org The pH of the solution strongly influences the reaction rate.
Metal Catalysis : Transition metals like platinum, palladium, and iridium are effective catalysts for H-D exchange. wikipedia.org These reactions can be performed under heterogeneous or homogeneous conditions. For instance, heterogeneous Pt/C catalysts can be used with D₂O to deuterate various positions on a molecule. nih.gov Homogeneous catalysts, such as Crabtree's catalyst (an iridium complex), are also widely used for hydrogen isotope exchange (HIE). mdpi.com
Factors such as temperature, pressure, and the choice of solvent and catalyst can be modulated to control the degree and location of deuteration. wikipedia.org
| Catalyst Type | Deuterium Source | Conditions | Application |
| Acid/Base | D₂O, MeOD | pH-dependent | Exchange of labile and activated C-H protons |
| Heterogeneous Metal (e.g., Pt/C, Pd/C) | D₂O, D₂ gas | Elevated temperature/pressure | Broad, can lead to perdeuteration |
| Homogeneous Metal (e.g., Iridium, Rhodium complexes) | D₂O, C₆D₆ | Mild to moderate | Site-selective C-H deuteration |
Table 1: Comparison of common catalytic systems for Hydrogen-Deuterium exchange reactions.
To achieve the specific d10-labeling on the two phenyl rings of the modafinil (B37608) structure, targeted deuteration of aromatic systems is essential. This avoids unwanted exchange at other positions.
One effective strategy is to use deuterated starting materials. For instance, benzene-d6 (B120219) (C₆D₆) can serve as the deuterated aromatic precursor. unisyscat.de Friedel-Crafts type reactions can then be employed to construct the diphenylmethyl skeleton. Another approach involves direct H-D exchange on the aromatic rings of a precursor molecule. Recent advances have utilized supported iridium nanoparticles to selectively deuterate the para- and meta-positions of arenes using C₆D₆ as the deuterium source under mild conditions. chemrxiv.org Superelectrophile catalysis has also been shown to effectively perdeuterate deactivated aryl halides. unisyscat.de These methods offer high levels of deuterium incorporation while preserving other functional groups in the molecule. chemrxiv.org
Modafinil possesses a chiral center at the sulfur atom, and the (R)-enantiomer (also known as armodafinil) is the more metabolically stable and longer-acting form. sci-hub.senih.gov Therefore, any synthesis of (R)-Modafinil-d10 Carboxylate must incorporate a step that establishes the correct stereochemistry.
The primary method for achieving this is through the enantioselective oxidation of the prochiral sulfide (B99878) precursor, 2-((bis(phenyl-d5)methyl)thio)acetamide. Various catalytic systems have been developed for this transformation:
Organocatalysis : Chiral organocatalysts, such as chiral BINOL-phosphates or fructose-derived ketones, have been used to catalyze the sulfoxidation with hydrogen peroxide (H₂O₂), yielding (R)-modafinil with moderate to good enantiomeric excess (ee). mdpi.comresearchgate.net
Biocatalysis : Enzymes offer high stereoselectivity. Chloroperoxidase, for example, can catalyze the enantioselective sulfoxidation of 2-(diphenylmethylthio)acetamide to produce (R)-modafinil with high yield and excellent enantiomeric excess (97.3% ee). uni.lu
Chiral Metal Complexes : Vanadium and iron-based complexes with chiral ligands have been shown to effectively catalyze the asymmetric oxidation of the sulfide to the desired (R)-sulfoxide. discovery.csiro.au A chiral-at-metal strategy using iridium complexes has also been applied to the resolution of modafinil acid. sci-hub.se
| Catalytic System | Oxidant | Achieved Enantiomeric Excess (ee) | Reference |
| Chiral BINOL-phosphate | H₂O₂ | up to 23% | mdpi.com |
| Chloroperoxidase | H₂O₂ | 97.3% | uni.lu |
| Vanadium/Chiral Ligand | H₂O₂ | Acceptable ee | discovery.csiro.au |
| Iron/Dipeptide Ligand | H₂O₂ | 24% | mdpi.comresearchgate.net |
Table 2: Selected catalytic systems for the enantioselective synthesis of (R)-Modafinil.
Targeted Deuteration of Aromatic Moieties
Specific Approaches to the Synthesis of (R)-Modafinil-d10 Carboxylate
A direct, single-pot synthesis of (R)-Modafinil-d10 Carboxylate is not described in the literature. A plausible and efficient synthetic route involves the preparation of key deuterated precursors followed by a series of reactions that build the final molecule with the correct isotopic labeling and stereochemistry.
The logical synthetic pathway would begin with the assembly of the deuterated diphenylmethyl core, followed by the introduction of the sulfinylacetic acid moiety, and finally, stereoselective oxidation and hydrolysis.
Key Precursor: The primary deuterated precursor is diphenyl-d10-methanol . This can be synthesized via a Grignard reaction between phenyl-d5-magnesium bromide (prepared from bromobenzene-d5) and ethyl formate (B1220265) or benzaldehyde-d5. Alternatively, it can be prepared by the reduction of benzophenone-d10.
Proposed Reaction Pathway:
Synthesis of 2-((bis(phenyl-d5)methyl)thio)acetic acid: Diphenyl-d10-methanol is reacted with thioglycolic acid under acidic conditions to yield the key sulfide intermediate.
Amidation: The resulting carboxylic acid is converted to the primary amide, 2-((bis(phenyl-d5)methyl)thio)acetamide (modafinil-d10), typically via an acid chloride intermediate followed by reaction with ammonia.
Enantioselective Oxidation: The prochiral sulfide (modafinil-d10) is asymmetrically oxidized using one of the methods described in section 2.1.3 (e.g., biocatalysis with chloroperoxidase) to selectively form (R)-Modafinil-d10 . uni.lu
Hydrolysis: The final step is the hydrolysis of the amide group of (R)-Modafinil-d10 to a carboxylic acid. In vivo, this conversion is carried out by esterase or amidase enzymes. wikipedia.orgnih.gov In a laboratory setting, this can be achieved under standard acidic or basic hydrolysis conditions to yield the target compound, (R)-Modafinil-d10 Carboxylate .
An alternative route involves the enantioselective resolution of the racemic modafinil-d10 acid, which can be synthesized by oxidizing 2-((bis(phenyl-d5)methyl)thio)acetic acid with a non-chiral oxidant. The resulting racemic acid can then be resolved using chiral resolving agents or chiral chromatography. sci-hub.se
The introduction of the ten deuterium atoms onto the two phenyl rings of the scaffold is most efficiently accomplished by starting with a perdeuterated aromatic compound.
The use of benzene-d6 is the most direct method. A Friedel-Crafts alkylation reaction between benzene-d6 and a suitable one-carbon electrophile, such as chloroform (B151607) or carbon tetrachloride, in the presence of a Lewis acid like aluminum chloride (AlCl₃), can be used to generate the bis(phenyl-d5)methyl (benzhydryl-d10) core. researchgate.net Subsequent functionalization as outlined in section 2.2.1 would then lead to the final product.
Alternatively, a late-stage H-D exchange could be performed on a non-deuterated precursor, such as diphenylmethanol (B121723) or 2-(diphenylmethylthio)acetic acid. This would require harsh conditions, using metal catalysts at high temperatures and pressures in the presence of a deuterium source like D₂O, which could potentially be incompatible with some functional groups on the molecule. wikipedia.org Therefore, building the deuterated scaffold from deuterated precursors is generally the preferred and more controlled strategy.
Advanced Analytical Applications of R Modafinil D10 Carboxylate
Role as a Stable Isotope Labeled Internal Standard (SILS) in Quantitative Analysis
The precision and accuracy of quantitative analytical methods are paramount in various scientific disciplines, including clinical and forensic toxicology. clearsynth.commdpi.com (R)-Modafinil-d10 carboxylate serves as an invaluable tool in these fields, primarily as a stable isotope-labeled internal standard. vivanls.com
Principles of Internal Standard Methodology in Mass Spectrometry
The internal standard method is a widely employed technique in chromatography and spectroscopy to enhance the accuracy and precision of quantitative analysis. scioninstruments.comnumberanalytics.com It involves adding a known and constant amount of a specific compound, the internal standard, to every sample, standard, and blank. jove.com The quantification is then based on the ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte. scioninstruments.com This approach effectively compensates for variations that can occur during sample preparation, such as analyte loss during extraction or dilution, and instrumental analysis, including fluctuations in injection volume and detector response. numberanalytics.comjove.comwuxiapptec.com
In mass spectrometry, an internal standard is crucial for correcting variability introduced during the complex sample preparation processes and the intricate steps of ionization, mass analysis, and detection. scioninstruments.com By using a compound with similar chemical and physical properties to the analyte, it is assumed that both will be affected similarly by these variations. scioninstruments.com
Advantages of Deuterated Analogs for Calibration and Quantification
Deuterated analogs, such as (R)-Modafinil-d10 carboxylate, are considered the gold standard for internal standards in mass spectrometry. clearsynth.com The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a compound with nearly identical physicochemical properties to the unlabeled analyte. wuxiapptec.com This similarity ensures that the deuterated standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. wuxiapptec.comnih.gov
Key advantages of using deuterated internal standards include:
Correction for Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. This phenomenon is known as the matrix effect. clearsynth.com Since a deuterated standard has almost identical properties to the analyte, it is affected by the matrix in the same way, allowing for accurate correction. clearsynth.comwuxiapptec.comresolvemass.ca
Improved Accuracy and Precision: By compensating for variations in sample preparation and instrument response, deuterated standards significantly improve the accuracy and precision of quantitative results. numberanalytics.comresolvemass.ca
Enhanced Method Robustness: The use of deuterated standards contributes to the development of more robust and reliable analytical methods. clearsynth.com
Distinct Mass-to-Charge Ratio: The key difference between the analyte and its deuterated analog is the mass-to-charge (m/z) ratio, which allows the mass spectrometer to distinguish between the two compounds easily. clearsynth.com
Mass Spectrometric Techniques for Metabolite Analysis
Mass spectrometry, particularly when coupled with chromatographic separation techniques, is a powerful tool for the analysis of drug metabolites. mdpi.com These hyphenated techniques offer high sensitivity, selectivity, and the ability to provide structural information. mdpi.comencyclopedia.pub
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in bioanalysis for quantifying drugs and their metabolites in biological matrices like plasma and urine. wuxiapptec.comresearchgate.net The use of a stable isotope-labeled internal standard, such as (R)-Modafinil-d10 carboxylate, is highly preferred in LC-MS-based methods to ensure reliable and reproducible results. wuxiapptec.comnih.gov
In the context of modafinil (B37608) analysis, various LC-MS/MS methods have been developed for its quantification in biological samples. mdpi.comresearchgate.net These methods often employ a deuterated form of modafinil or its metabolites as the internal standard to achieve high accuracy and precision. researchgate.net For instance, a study developing a method for armodafinil (B1684309) (the R-enantiomer of modafinil) quantification utilized a deuterated standard to achieve a lower limit of quantification (LLOQ) of 10 ng/mL. nih.gov The stability of the deuterated standard under LC-MS conditions, without back-exchange of deuterium atoms, is a critical factor for its successful application. nih.govnih.gov
Table 1: Example LC-MS/MS Method Parameters for Modafinil Analysis
| Parameter | Details |
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Modafinil-d5 |
| Extraction | Solid Phase Extraction (SPE) |
| Column | Ascentis® C18 (150mm × 4.6mm, 5µm) |
| Mobile Phase | Methanol: 2mM ammonium (B1175870) acetate (B1210297): glacial acetic acid (35:65:0.1% v/v/v) |
| Detection | Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode |
| Linear Range | 30.8 to 8022.1 ng/mL |
| LLOQ | 30.8 ng/mL |
| This table is a representative example based on published methodologies. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique in forensic and clinical analysis. ljmu.ac.uk While LC-MS is often preferred for the analysis of many drug metabolites, GC-MS can also be employed. mdpi.com For GC-MS analysis of modafinil and its metabolites, a derivatization step is often necessary to increase the volatility of the compounds. The use of a deuterated internal standard in GC-MS offers the same advantages of improved accuracy and reliability as in LC-MS. scioninstruments.com
However, it is important to consider the potential for thermal degradation of analytes in the heated GC injection port, which can lead to the formation of degradation products and complicate the analysis. ljmu.ac.uk Studies have shown that modafinil and its related compounds can degrade at high temperatures. ljmu.ac.uk
High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of ions. mdpi.com This capability is extremely valuable for the identification of unknown metabolites and for comprehensive metabolite profiling. mdpi.comtandfonline.com When coupled with liquid chromatography, LC-HRMS enables the simultaneous quantification of known compounds and the detection and identification of novel metabolites. researchgate.netmdpi.com
In the study of modafinil, LC-HRMS has been used to develop and validate methods for the quantification of modafinil and its analogs in various products. tandfonline.com The high mass accuracy of HRMS helps in distinguishing between compounds with very similar masses and provides a higher degree of confidence in compound identification. mdpi.com
Method Development and Validation in Complex Biological Matrices
The accurate measurement of modafinil and its metabolites, like modafinil acid (modafinil carboxylate), in biological samples such as plasma and urine is crucial for pharmacokinetic and toxicological studies. wjpsonline.commdpi.com LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed. wjpsonline.comakjournals.com The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally almost identical to the analyte is highly recommended to compensate for variations in sample preparation and matrix effects. waters.comuci.edu (R)-Modafinil-d10 Carboxylate serves as an ideal internal standard for the quantification of (R)-modafinil acid.
Ensuring Deuterium Label Stability and Preventing Back-Exchange
A primary concern when using deuterium-labeled internal standards is the stability of the isotope label. acanthusresearch.comsigmaaldrich.com The loss or exchange of deuterium atoms with protons from the solvent or biological matrix can compromise the accuracy of the analytical method. waters.comacanthusresearch.com This phenomenon, known as back-exchange, can lead to an underestimation of the analyte concentration.
Several factors can influence the stability of deuterium labels:
Position of the Label: Deuterium atoms should be placed on non-exchangeable positions within the molecule. acanthusresearch.com Attaching them to heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can make them susceptible to exchange under certain pH conditions. acanthusresearch.com
pH of the Solution: Exposure to acidic or basic conditions can catalyze the exchange of deuterium atoms. sigmaaldrich.comnih.gov For instance, base-catalyzed hydrogen-deuterium exchange at a carbon atom has been demonstrated for the preparation of deuterated armodafinil. mdpi.com
Sample Preparation and Storage: The conditions during sample extraction, processing, and storage must be carefully controlled to prevent back-exchange. waters.com
Studies on deuterated analogues of other compounds, such as creatinine (B1669602) and armodafinil, have shown that when deuterium is appropriately placed, it does not undergo back-exchange under neutral or acidic conditions typical for LC-MS analysis. nih.govmdpi.com This stability is a critical prerequisite for a reliable internal standard. mdpi.com The loss of deuterium can lead to a "false positive" where the internal standard is detected as the unlabeled analyte, or more problematically, a reproducible loss of signal intensity that affects quantification. sigmaaldrich.com
Optimization of Chromatographic and Spectrometric Parameters
The development of a reliable LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Chromatographic Optimization:
The goal of chromatographic optimization is to achieve good separation of the analyte and internal standard from endogenous matrix components, ensure a good peak shape, and have a reasonable run time.
Column Selection: C18 columns are commonly used for the analysis of modafinil and its metabolites. mdpi.comnih.gov These columns provide good retention and separation for these types of compounds.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with additives to improve peak shape and ionization efficiency. mdpi.comijpsr.com The addition of formic acid or ammonium acetate to the mobile phase has been shown to enhance the protonation of modafinil and its metabolites, leading to improved sensitivity. nih.govresearchgate.net
Flow Rate and Gradient: The flow rate and gradient elution program are optimized to achieve the best separation in the shortest possible time. nih.govbioline.org.br
Spectrometric Optimization:
Mass spectrometric parameters are optimized to maximize the signal intensity of the analyte and internal standard while minimizing background noise.
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of modafinil and its metabolites, as it provides a strong and stable signal for the protonated molecule [M+H]+. nih.govresearchgate.net
Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive detection mode used in tandem mass spectrometry. It involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. japsonline.comscielo.br For armodafinil (the R-isomer of modafinil), the optimized Q1/Q3 mass transition is often m/z 274.1/167.2, while for its d10-labeled internal standard, it is m/z 284.4/177.4. nih.gov
Source and Compound Dependent Parameters: Parameters such as declustering potential, collision energy, and collision cell exit potential are optimized to achieve the most stable and intense product ions. researchgate.net
Below is a table summarizing typical chromatographic and spectrometric parameters used in the analysis of modafinil and its related compounds.
| Parameter | Typical Setting | Rationale |
| Chromatography | ||
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for modafinil and its metabolites. mdpi.comnih.gov |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid or Ammonium Acetate | Organic solvents for elution, additives to improve peak shape and ionization. nih.govijpsr.comresearchgate.net |
| Flow Rate | 0.7 - 1.0 mL/min | Optimized for efficient separation and run time. nih.govijpsr.com |
| Injection Volume | 5 - 20 µL | Dependent on method sensitivity and sample concentration. nih.govbioline.org.br |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Provides stable and intense protonated molecular ions. nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | High specificity and sensitivity by monitoring specific ion transitions. japsonline.comscielo.br |
| Precursor Ion (Q1) | Analyte-specific m/z | Selects the ion of interest for fragmentation. |
| Product Ion (Q3) | Analyte-specific m/z | Detects a specific fragment ion for quantification. |
Specificity and Selectivity Considerations in Analytical Methodologies
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. scielo.br Selectivity refers to the ability to measure the analyte of interest without interference from these other components. scielo.br The use of a stable isotope-labeled internal standard like (R)-Modafinil-d10 Carboxylate significantly enhances both specificity and selectivity in LC-MS/MS methods. waters.com
Co-elution: Ideally, the SIL-IS should co-elute with the analyte. waters.com This ensures that both compounds experience the same matrix effects, which are then compensated for in the ratio of the analyte peak area to the internal standard peak area. waters.com However, a slight difference in retention time, known as the "deuterium isotope effect," can sometimes be observed, where the deuterated compound elutes slightly earlier than the non-deuterated analyte. waters.comuci.edu
Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, affecting the accuracy of quantification. waters.com By using a SIL-IS that behaves nearly identically to the analyte during extraction and ionization, these matrix effects can be effectively minimized. waters.com Validation of the method should include an assessment of matrix effects by analyzing samples from multiple sources. jyoungpharm.orgscispace.com
Interference Testing: During method validation, it is crucial to analyze blank plasma samples from multiple donors to ensure that no endogenous compounds interfere with the detection of the analyte or the internal standard. scielo.brjyoungpharm.org The peak area of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. scielo.brjyoungpharm.org
The following table outlines key validation parameters related to specificity and selectivity.
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrices from at least six different sources. scielo.brjyoungpharm.org | To ensure that endogenous components do not affect the quantification. |
| Matrix Effect | The coefficient of variation (CV) of the matrix factor should be ≤15%. jyoungpharm.orgscispace.com | To assess the influence of the biological matrix on ionization efficiency. |
| Lower Limit of Quantification (LLOQ) | The analyte response should be at least 5-10 times the response of the blank. Precision should be ≤20% and accuracy within ±20%. researchgate.netjyoungpharm.org | To define the lowest concentration that can be reliably quantified. |
| Carryover | Carryover in a blank sample following a high concentration sample should not be more than 20% of the LLOQ for the analyte and 5% for the IS. | To check for the residual analyte from a previous injection. |
Mechanistic Insights from Deuterium Labeling in Metabolic Studies
Elucidation of Metabolic Pathways of Modafinil (B37608) and its Carboxylate Metabolite
Modafinil is extensively metabolized in the liver, with less than 10% of the parent drug excreted unchanged in the urine. researchgate.netdroracle.ai The primary metabolic routes involve amide hydrolysis and oxidation. researchgate.netscialert.net The major, yet pharmacologically inactive, metabolite is modafinil acid, formed through hydrolytic deamidation. scialert.netfda.gov Another key pathway is S-oxidation, which produces modafinil sulfone. droracle.aifda.gov
Tracing Metabolic Transformations Using Deuterated Analogs
The use of deuterated analogs, such as (R)-Modafinil-d10 Carboxylate, allows researchers to trace the metabolic transformations of the parent compound with high precision. juniperpublishers.comacs.org By incorporating deuterium (B1214612) atoms at specific molecular positions, scientists can track the fate of these labeled molecules and their metabolites using techniques like mass spectrometry. unam.mx This approach helps to confirm known metabolic pathways and potentially uncover novel ones. juniperpublishers.com The distinct mass of deuterium makes it easily distinguishable from hydrogen, enabling clear identification of metabolic products. unam.mx
For instance, following the administration of a deuterated modafinil analog, the appearance of deuterated modafinil acid and deuterated modafinil sulfone in plasma and urine would definitively confirm the roles of hydrolysis and oxidation in its metabolism. The specific pattern of deuterium retention or loss in the metabolites can also provide clues about the enzymatic mechanisms involved. nih.gov
Identification of Oxidative and Hydrolytic Pathways of Modafinil Metabolism
The metabolism of modafinil is a multi-pathway process. droracle.ai The main pathways are:
Amide Hydrolysis: This is the most significant metabolic route, leading to the formation of modafinil acid (2-[(diphenylmethyl)sulfinyl]acetic acid). researchgate.netscialert.net This reaction is catalyzed by amidase enzymes. researchgate.net
Other Pathways: Aromatic ring hydroxylation and subsequent glucuronide conjugation also occur, contributing to the diversity of metabolites found in urine. fda.govnih.gov
Table 1: Primary Metabolic Pathways of Modafinil
| Metabolic Pathway | Primary Enzyme(s) Involved | Key Metabolite |
|---|---|---|
| Amide Hydrolysis | Amidases | Modafinil Acid |
| S-Oxidation | CYP3A4 | Modafinil Sulfone |
| Aromatic Hydroxylation | Cytochrome P450 enzymes | Hydroxylated metabolites |
| Glucuronide Conjugation | UGTs | Glucuronide conjugates |
Data sourced from multiple studies. researchgate.netdroracle.aiscialert.netfda.gov
Investigation of Deuterium Kinetic Isotope Effects (KIE) in Biotransformations
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). portico.org This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step. nih.gov
Theoretical Framework of KIE in Enzymatic Reactions
The basis of the KIE lies in the fact that a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a C-H bond. portico.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. portico.org In the context of enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, the breaking of a C-H bond is often a critical step in the metabolic process. nih.gov The magnitude of the KIE can provide valuable information about the transition state of the reaction and whether C-H bond cleavage is indeed rate-determining. nih.gov
Impact of Deuteration on Metabolic Rate and Pathway Preference
By strategically placing deuterium atoms at metabolically labile sites on a drug molecule, it is possible to slow down its metabolism. wikipedia.orgportico.org This can lead to a longer plasma half-life and increased drug exposure. wikipedia.orgdovepress.com For example, if the oxidation of modafinil by CYP3A4 is a rate-limiting step, deuterating the positions susceptible to oxidation could decrease the formation of modafinil sulfone. juniperpublishers.com
Application in Investigating Metabolic Interactions and Enzyme Kinetics
Deuterated compounds like (R)-Modafinil-d10 Carboxylate are valuable tools for studying metabolic drug-drug interactions and enzyme kinetics. Modafinil itself has been shown to be an inducer of CYP1A2, CYP2B6, and CYP3A4, and an inhibitor of CYP2C19. researchgate.netfda.gov
By using a deuterated substrate, researchers can more accurately determine the kinetic parameters of specific metabolic pathways. For example, in in vitro studies using human liver microsomes, the rate of formation of a deuterated metabolite can be precisely measured without interference from endogenous compounds. This allows for a more accurate determination of key enzyme kinetic parameters like K_m (Michaelis constant) and V_max (maximum reaction velocity). researchgate.net
Furthermore, deuterated analogs can be used in "cocktail" drug interaction studies to assess the impact of one drug on the metabolism of another. nih.gov The use of stable isotope-labeled drugs allows for the simultaneous administration of the parent drug and its deuterated version, enabling a direct comparison of their metabolic fates within the same biological system and providing a clearer picture of the extent of any metabolic inhibition or induction.
Role in Cytochrome P450 (CYP) Enzyme Studies
The cytochrome P450 (CYP) system is a superfamily of enzymes primarily responsible for the metabolism of a vast array of drugs and other foreign compounds in the liver. nih.govnih.gov Modafinil's interaction with these enzymes is complex, as it has been shown to induce some CYP isoforms while inhibiting others. fda.govwikipedia.orgnih.gov In vitro studies using human liver microsomes and hepatocytes have been crucial in characterizing these interactions. nih.gov
Deuterium-labeled compounds are invaluable in these in vitro studies. They can be used as internal standards in assays designed to determine the specific CYP enzymes responsible for metabolizing a drug. bioivt.com By incubating a deuterated drug with human liver microsomes and a panel of specific CYP inhibitors, researchers can pinpoint which enzymes are inhibited by the drug and which are involved in its metabolism. bioivt.comxenotech.com
Modafinil has demonstrated a capacity to induce CYP1A2, CYP2B6, and CYP3A4, while inhibiting CYP2C9 and CYP2C19. nih.govfda.govwikipedia.orgnih.govresearchgate.net The inhibition of CYP2C19 is particularly noteworthy as it is a competitive and reversible inhibition. nih.gov The potential for drug-drug interactions is significant, as co-administration of modafinil with drugs metabolized by these enzymes can lead to altered plasma concentrations and potential toxicity. fda.govdrugbank.comamazonaws.com For instance, the co-administration of modafinil with drugs primarily eliminated through CYP2C19, such as diazepam and phenytoin, may lead to their increased levels in the body. fda.gov
The following table summarizes the observed effects of modafinil on various CYP450 enzymes based on in vitro studies:
| CYP Enzyme | Effect of Modafinil | Implication |
| CYP1A2 | Induction nih.govfda.govresearchgate.net | Potential to decrease the plasma concentration of co-administered drugs metabolized by this enzyme. |
| CYP2B6 | Induction nih.govfda.govresearchgate.net | May lead to faster metabolism of other drugs that are substrates for this enzyme. |
| CYP2C9 | Suppression/Inhibition nih.govnih.govfda.govresearchgate.net | Potential for increased levels of co-administered drugs that are substrates for this enzyme. |
| CYP2C19 | Inhibition (reversible, competitive) nih.govfda.govresearchgate.netdrugbank.com | May increase the plasma concentrations of drugs metabolized by this pathway, such as diazepam and phenytoin. fda.gov |
| CYP3A4 | Induction fda.govwikipedia.orgnih.govresearchgate.netfda.gov | Can decrease the effectiveness of certain medications, including some oral contraceptives, by accelerating their metabolism. fda.gov |
This table is based on in vitro findings and serves to illustrate the complex interactions of modafinil with the CYP450 system. The clinical significance of these interactions can vary.
Differential Metabolism of Modafinil Enantiomers
Modafinil is a racemic compound, meaning it is a mixture of two mirror-image isomers, or enantiomers: (R)-modafinil (also known as armodafinil) and (S)-modafinil. fda.govwikipedia.org These enantiomers, while having similar pharmacological actions, exhibit different pharmacokinetic profiles. fda.govfda.gov The (S)-enantiomer is metabolized approximately three times faster than the (R)-enantiomer in humans. mdpi.com This results in a longer half-life for (R)-modafinil. mdpi.com
Deuterium labeling plays a critical role in studying the differential metabolism of these enantiomers. By using deuterated standards of each enantiomer, such as (R)-Modafinil-d10 Carboxylate, researchers can accurately quantify the concentration of each enantiomer and its metabolites in biological samples over time. nih.gov This allows for a detailed understanding of their individual absorption, distribution, metabolism, and excretion (ADME) profiles.
The primary metabolic pathway for modafinil is hydrolysis of the amide group to form modafinilic acid, which is an inactive metabolite. researchgate.netwikipedia.org Another significant, though less prominent, metabolic route is oxidation by CYP3A4 to form modafinil sulfone, another inactive metabolite. researchgate.netfda.gov The differential metabolism of the enantiomers is thought to be due to stereoselective differences in their interaction with metabolic enzymes.
The use of deuterium-labeled compounds helps to elucidate these differences with high precision. For example, a study investigating the preparation of deuterated armodafinil (B1684309) highlighted the ability to introduce deuterium atoms into the molecule, creating a stable isotopic standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov This technique is essential for accurately tracking the metabolic fate of the (R)-enantiomer without interference from the (S)-enantiomer.
The table below outlines the key pharmacokinetic differences between the modafinil enantiomers:
| Enantiomer | Relative Rate of Metabolism | Half-life in Humans | Primary Metabolite |
| (R)-Modafinil (Armodafinil) | Slower | Longer mdpi.com | Modafinilic Acid wikipedia.org |
| (S)-Modafinil | Faster (approx. 3x) mdpi.com | Shorter | Modafinilic Acid wikipedia.org |
This table highlights the stereoselective differences in the metabolism of modafinil enantiomers.
Future Directions and Emerging Research Avenues
Integration with Advanced Omics Technologies for Systems-Level Metabolism Studies
The advent of high-throughput "omics" technologies, such as metabolomics and fluxomics, presents a significant opportunity for the application of (R)-Modafinil-d10 Carboxylate. These fields aim to provide a global snapshot of the metabolic state of a biological system. acs.orgnih.gov The integration of stable isotope labeling with these technologies can overcome current limitations, such as accurate metabolite identification and the measurement of metabolic flux. nih.gov
Untargeted metabolomics, which analyzes all detectable metabolites in a sample, often struggles with the confident identification of novel compounds. tandfonline.comtandfonline.com The use of stable isotope-labeled compounds like (R)-Modafinil-d10 Carboxylate can aid in the structural elucidation of previously unknown metabolites. nih.gov By tracing the metabolic fate of the deuterated parent compound, researchers can identify downstream metabolites with greater certainty.
Furthermore, stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying the rate of metabolic reactions, known as flux analysis. By introducing a labeled precursor into a biological system, scientists can track the incorporation of the isotope into various downstream metabolites. This provides dynamic information about the activity of metabolic pathways, which is often more informative than static measurements of metabolite concentrations. tandfonline.com The use of (R)-Modafinil-d10 Carboxylate in such studies could provide a more detailed understanding of modafinil (B37608) metabolism and its impact on broader metabolic networks. acs.org
Future studies could employ (R)-Modafinil-d10 Carboxylate in conjunction with advanced analytical platforms like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to map the metabolic network of modafinil with unprecedented detail. nih.govtechscience.com This systems-level approach could reveal novel metabolic pathways and provide insights into the regulation of modafinil metabolism.
Development of Novel Synthetic Routes for Diverse Deuterated Standards
The increasing demand for deuterated standards in various research applications necessitates the development of new and efficient synthetic methodologies. While methods for the synthesis of modafinil and its analogues exist, the development of routes for producing a diverse array of deuterated standards, including variations in the position and number of deuterium (B1214612) atoms, remains an active area of research. nih.govsemanticscholar.orgmdpi.com
Current synthetic strategies for creating enantiomerically pure compounds like (R)-modafinil often involve asymmetric synthesis or chiral resolution. acs.orgmdpi.com For instance, the Kagan protocol for asymmetric sulfide (B99878) to sulfoxide (B87167) oxidation has been successfully applied in the synthesis of (S)-CE-123, a novel modafinil analogue. acs.orgacs.org Similar principles can be adapted for the synthesis of deuterated versions.
The development of late-stage deuteration techniques is particularly valuable, as it allows for the introduction of deuterium into a molecule in the final steps of a synthetic sequence. nih.gov This can be more efficient than starting with deuterated precursors. Methods like hydrogen-deuterium exchange (HDX) reactions offer a cost-effective way to prepare deuterated standards. nih.govnih.gov For example, a simple and inexpensive hydrogen-deuterium exchange reaction has been used to introduce three deuterium atoms into the armodafinil (B1684309) molecule. nih.gov
Future research in this area will likely focus on creating a toolbox of synthetic methods to produce a wide variety of deuterated modafinil analogues and their metabolites. This will provide researchers with the necessary tools to conduct more sophisticated metabolic and mechanistic studies.
Expanding the Scope of Mechanistic Biological Research through Isotope Labeling Strategies
Stable isotope labeling, using compounds like (R)-Modafinil-d10 Carboxylate, offers a powerful approach to investigate the mechanisms of biological processes at a molecular level. ckisotopes.comoup.com By replacing hydrogen with deuterium, researchers can probe the kinetic isotope effect (KIE), which can reveal the rate-limiting steps of enzymatic reactions and metabolic pathways.
The use of deuterated compounds can also help to elucidate the mechanism of action of drugs. nih.gov For example, by comparing the biological effects of a deuterated drug with its non-deuterated counterpart, researchers can gain insights into how the drug interacts with its target and how it is metabolized. nih.gov In the context of modafinil, such studies could help to clarify its wake-promoting effects and its potential for treating various neurological and psychiatric disorders. nih.gov
Furthermore, isotope labeling can be used in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of proteins and other biomolecules. ckisotopes.com By selectively labeling specific atoms in a molecule, researchers can obtain detailed information about its conformation and interactions with other molecules. ckisotopes.comoup.com This could be applied to study the interaction of modafinil and its metabolites with their biological targets, such as the dopamine (B1211576) transporter.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (R)-Modafinil-d10 Carboxylate with high isotopic purity?
- Methodological Answer : Synthesis requires precise deuterium incorporation at ten specific sites while maintaining enantiomeric purity of the (R)-configuration. Techniques such as asymmetric catalysis or chiral resolution should be coupled with deuterium exchange protocols. Isotopic purity (≥99 atom % D) must be validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with attention to solvent selection to avoid unintended proton-deuterium exchange . Reproducibility hinges on documenting reaction conditions (temperature, pH, catalyst load) to enable independent replication .
Q. How can researchers validate the structural integrity and isotopic enrichment of (R)-Modafinil-d10 Carboxylate using spectroscopic techniques?
- Methodological Answer : High-resolution MS (HRMS) should confirm the molecular ion [M+H]+ at m/z 293.41 (accounting for +10 Da from deuterium substitution). NMR analysis (¹H, ¹³C, 2D-COSY) must show the absence of proton signals at deuterated positions, while retaining peaks for the carboxylate moiety and chiral center. Quantitative deuterium NMR (²H NMR) can further assess isotopic distribution . Cross-referencing with non-deuterated Modafinil (SMILES: NC(=O)CS(=O)C(c1ccccc1)c2ccccc2) ensures structural alignment .
Q. What are the primary research applications of deuterated Modafinil analogs like (R)-Modafinil-d10 Carboxylate in pharmacokinetic studies?
- Methodological Answer : The compound serves as an internal standard in LC-MS/MS to quantify non-deuterated Modafinil in biological matrices (e.g., plasma, cerebrospinal fluid). Its deuterated structure minimizes matrix interference and improves calibration accuracy. It is also used in metabolic stability assays to track isotope effects on hepatic clearance pathways (e.g., CYP3A4-mediated oxidation) .
Advanced Research Questions
Q. How do researchers address discrepancies in metabolic stability data when using (R)-Modafinil-d10 Carboxylate as an isotopic tracer across different biological matrices?
- Methodological Answer : Contradictions often arise from matrix-specific ion suppression in MS or variable protein binding. To mitigate this, employ matrix-matched calibration curves and standard addition methods. Validate extraction efficiency using spike-recovery experiments (e.g., 80–120% recovery thresholds). For longitudinal studies, pre-treat samples with solid-phase extraction (SPE) to remove phospholipids that interfere with deuterium detection . Document all protocols to enable cross-study comparisons .
Q. What experimental strategies are recommended to isolate the pharmacokinetic effects of deuterium substitution in (R)-Modafinil-d10 Carboxylate compared to non-deuterated analogs?
- Methodological Answer : Conduct parallel in vitro assays (e.g., microsomal stability, plasma protein binding) under identical conditions. Use a crossover study design in animal models to compare AUC, Cmax, and half-life between deuterated and non-deuterated forms. Control for batch-to-batch variability by synthesizing both compounds in the same laboratory setting. Statistical models (e.g., ANOVA with post hoc Tukey tests) should account for isotopic effects on metabolic rate constants .
Q. How can researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters to distinguish (R)-Modafinil-d10 Carboxylate from endogenous metabolites in complex biological samples?
- Methodological Answer : Use a reverse-phase C18 column with a gradient elution (0.1% formic acid in acetonitrile/water) to achieve baseline separation. Set the mass spectrometer to selective reaction monitoring (SRM) mode, targeting transitions specific to the carboxylate group (e.g., m/z 293 → 152). Employ deuterium-specific collision energy adjustments to enhance fragmentation reproducibility. Validate specificity using blank matrices spiked with structurally similar carboxylates (e.g., succinate or malate derivatives) .
Data Integrity & Reporting
Q. How should researchers document the synthesis and handling of (R)-Modafinil-d10 Carboxylate to ensure reproducibility and safety?
- Methodological Answer : Provide detailed synthetic protocols, including deuterium source (e.g., D2O, deuterated reagents), reaction times, and purification steps (e.g., recrystallization solvents). For safety, reference Material Safety Data Sheet (MSDS) guidelines for handling deuterated compounds, emphasizing proper ventilation and personal protective equipment (PPE). Batch-specific certificates of analysis (CoA) must include isotopic purity, chiral purity (>98% enantiomeric excess), and residual solvent levels .
Q. What frameworks are suitable for designing hypothesis-driven studies involving (R)-Modafinil-d10 Carboxylate?
- Methodological Answer : Apply the PICO framework:
- P opulation: Target enzyme systems (e.g., CYP450 isoforms).
- I ntervention: Administration of (R)-Modafinil-d10 Carboxylate.
- C omparison: Non-deuterated Modafinil or racemic mixtures.
- O utcome: Metrics like metabolic half-life or receptor binding affinity.
Additionally, use FINER criteria to evaluate feasibility and novelty, ensuring ethical compliance in animal or human-derived tissue studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
